molecular formula C17H24N4O2S B2427249 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034335-12-9

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2427249
CAS RN: 2034335-12-9
M. Wt: 348.47
InChI Key: QMQDSPFQCYMPHP-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
The exact mass of the compound N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides derived from indanes and tetralines, similar in structure to the compound , have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These studies suggest potential applications in understanding and modulating enzyme activity for therapeutic purposes (Akbaba et al., 2014).

Angiotensin II Antagonism

Research on triazolinone biphenylsulfonamide derivatives, which share a sulfonamide component with the compound , has demonstrated potent AT1 receptor affinity and enhanced AT2 affinity, suggesting potential applications in cardiovascular therapies (Ashton et al., 1994).

Antiproliferative Activity

Novel sulfonamide derivatives, including those derived from longifolene and incorporating triazole moieties, have shown broad-spectrum anticancer activity in vitro, indicating potential applications in cancer research and therapy (Zhu et al., 2020).

Antibacterial Activity

Sulfonamide compounds containing 1,2,3-triazoles have been synthesized and demonstrated appreciable antibacterial activity against various bacterial strains, suggesting applications in the development of new antimicrobial agents (Kaushik et al., 2020).

properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-13(2)17(12-21-10-9-18-20-21)19-24(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h7-11,13,17,19H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDSPFQCYMPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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